molecular formula C20H24N4O4S B2551679 Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893996-01-5

Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2551679
CAS RN: 893996-01-5
M. Wt: 416.5
InChI Key: OZNBPMAASPAHGS-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic molecule that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities, which can include antimicrobial and receptor antagonist properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-component reactions, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These reactions can include the use of diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine with a catalyst such as SO4^2−/Y2O3 in ethanol . This suggests that the synthesis of Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate might also involve a multi-step process with a similar set of reagents and catalysts to introduce the pyridazinone and methoxyphenyl components.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The derivatives often have various substituents on the piperazine ring that can influence their biological activity. For instance, the presence of a methoxyphenyl group, as seen in the compound of interest, is also found in other derivatives and is known to impact the binding affinity to certain receptors .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, particularly those that involve their functional groups. The presence of an ethyl carboxylate group suggests the possibility of esterification and hydrolysis reactions. The thioacetyl group indicates potential for nucleophilic substitution reactions, which could be utilized in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate are not provided, related compounds have been characterized by techniques such as IR, 1H and 13C NMR, and mass spectral studies . These techniques can provide information on the functional groups present, molecular weight, and the overall structure of the compound. The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present and their known behaviors.

Relevant Case Studies

Although no direct case studies on the compound of interest are provided, the papers do offer insights into the biological evaluation of similar compounds. For example, certain piperazine derivatives have shown excellent antibacterial and antifungal activities , while others have been evaluated for their antagonist activity on adrenoceptors and 5-HT1A receptor affinity . These studies suggest that Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate could potentially exhibit similar biological activities and could be a candidate for further pharmacological studies.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate and related compounds have been utilized in organic synthesis, demonstrating the versatility of these molecules in chemical transformations. For instance, compounds with structural similarity have been synthesized for the evaluation of their antimicrobial activity, showcasing the potential of these molecules in contributing to novel antimicrobial agents (Fandaklı et al., 2012). Another study focused on the synthesis of novel thieno[2,3-c]pyridazines, highlighting the role of similar compounds in generating new chemical entities with potential biological activities (Al-Kamali et al., 2014).

Pharmacological Research

In pharmacological research, derivatives of Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate have been investigated for various biological activities. Research on related compounds includes the evaluation of their potential as serotonin 1A receptor antagonists, which could contribute to the study of serotonergic neurotransmission and its implications in various neurological disorders (Plenevaux et al., 2000; Plenevaux et al., 2000). Additionally, microwave-assisted synthesis has led to the creation of hybrid molecules containing penicillanic or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities, demonstrating the compound's utility in developing new therapeutic agents (Başoğlu et al., 2013).

Material Science and Analytical Studies

In material science and analytical chemistry, Ethyl 4-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate derivatives have contributed to the development of new materials and analytical methods. For instance, the determination of the impurity profile of related compounds has been crucial in ensuring the quality and efficacy of pharmaceutical agents, aiding in the development of drugs with higher safety profiles (Thomasberger et al., 1999).

properties

IUPAC Name

ethyl 4-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-12-10-23(11-13-24)19(25)14-29-18-9-8-17(21-22-18)15-4-6-16(27-2)7-5-15/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNBPMAASPAHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325645
Record name ethyl 4-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

893996-01-5
Record name ethyl 4-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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